Cas no 833-47-6 (5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine)

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine structure
833-47-6 structure
Productnaam:5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
CAS-nummer:833-47-6
MF:C8H6N4O2S
MW:222.22383928299
MDL:MFCD00453655
CID:1066519
PubChem ID:256343

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
    • 5-(3-NITROPHENYL)[1,3,4]THIADIAZOL-2-YLAMINE
    • 5-(3-NITRO-PHENYL)-[1,3,4]THIADIAZOL-2-YLAMINE
    • 1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)- (6CI, 7CI, 8CI)
    • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 2-(m-Nitrophenyl)-5-amino-1,3,4-thiadiazole
    • 2-Amino-5-(3-nitrophenyl)-(1,3,4)-thiadiazole
    • 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole
    • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-ylamine
    • 5-(3-Nitrophenyl)-2-amino-1,3,4-thiadiazole
    • 5-m-Nitrophenyl-2-amino-1,3,4-thiadiazole
    • NSC 83130
    • SR-01000512660-1
    • STK731237
    • SMR000281050
    • NSC-83130
    • SCHEMBL367666
    • SY106591
    • 833-47-6
    • BBL020416
    • 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole
    • NCGC00245159-01
    • DTXSID20292480
    • 1,3,4-Thiadiazol-2-amine, 5-(3-nitrophenyl)-
    • CS-10900
    • MFCD00453655
    • C76665
    • 1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-
    • MLS000711283
    • 5-(3-nitro-phenyl)-[1,3,4]thiadiazol -2-ylamine
    • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine #
    • AKOS000225418
    • 1,3,4-Thiadiazol, 2-amino-5-(m-nitrophenyl)-
    • HMS2628C17
    • BDBM50502111
    • 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-ylamine
    • NSC83130
    • SR-01000512660
    • CS-0124542
    • DB-123656
    • CHEMBL1299882
    • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
    • MDL: MFCD00453655
    • Inchi: 1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11)
    • InChI-sleutel: IQTFBFZCUYGFES-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C=C(C2SC(N)=NN=2)C=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 222.02114662g/mol
  • Monoisotopische massa: 222.02114662g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 247
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 126Ų

Experimentele eigenschappen

  • Kookpunt: 445°C at 760 mmHg

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Code gevarencategorie: 22
  • Identificatie van gevaarlijk materiaal: Xi Xn
  • Gevaarklasse:IRRITANT
  • Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
N498373-10mg
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6
10mg
$ 50.00 2022-06-03
TRC
N498373-100mg
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6
100mg
$ 160.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
007947-1g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6
1g
1608.0CNY 2021-07-12
abcr
AB382553-10g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine; .
833-47-6
10g
€373.70 2025-02-14
Chemenu
CM255221-10g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6 95%
10g
$*** 2023-05-29
Ambeed
A222644-1g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6 95%
1g
$70.0 2025-02-21
Ambeed
A222644-5g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6 95%
5g
$240.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N57150-5g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6 95%
5g
¥1405.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N57150-100mg
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6 95%
100mg
¥45.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N57150-25g
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-47-6 95%
25g
¥4504.0 2024-07-19

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referentie
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  8 h, reflux
Referentie
Synthesis, in vitro thymidine phosphorylase activity and molecular docking study of thiadiazole bearing isatin analogs
Ullah, Hayat; et al, Chemical Papers, 2022, 76(1), 213-224

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  2 - 4 h, 50 °C
1.2 Reagents: Water ;  0 °C; 4 h, 50 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized
Referentie
Novel thiadiazole derivatives: synthesis, characterization and its antibacterial activity
Kumar, Aadesh; et al, Rasayan Journal of Chemistry, 2021, 143, 143-149

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Acetic acid Solvents: Methanol ;  3 - 5 h, reflux
2.1 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  8 h, reflux
Referentie
Synthesis, in vitro thymidine phosphorylase activity and molecular docking study of thiadiazole bearing isatin analogs
Ullah, Hayat; et al, Chemical Papers, 2022, 76(1), 213-224

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  2 h, reflux
Referentie
Synthesis of 10-(2-phenyl-imidazo [2, 1-b] [1,3,4]thiadiazol-6-yl)-10H-phenothiazine derivatives and their in-vitro biological studies
Makwane, Sunil; et al, Journal of Applicable Chemistry (Lumami, 2018, 7(4), 843-852

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Application of iodobenzene acetate promoted oxidation in the synthesis of 2-amino-1,3,4-thiadiazole molecules
Lu, Yuhan; et al, Youji Huaxue, 2020, 40(2), 447-453

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  4 h, 80 °C
Referentie
Synthesis, in vitro α-glucosidase inhibitory potential and molecular docking study of thiadiazole analogs
Javid, Muhammad Tariq; et al, Bioorganic Chemistry, 2018, 78, 201-209

Synthetic Routes 9

Reactievoorwaarden
Referentie
Synthesis of some N-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)glyoxylamide thiosemicarbazones as potential antiviral and antifungal agents
Giri, S.; et al, Agricultural and Biological Chemistry, 1983, 47(1), 103-5

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  3 min, reflux
Referentie
FeCl3-promoted synthesis of 1,3,4-thiadiazoles under combined microwave and ultrasound irradiation in water
Feng, Huangdi; et al, Monatshefte fuer Chemie, 2013, 144(5), 681-686

Synthetic Routes 11

Reactievoorwaarden
Referentie
Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles and their condensed analogs using aromatic nitriles
Shukurov, S. Sh.; et al, Izvestiya Akademii Nauk, 1995, (10), 2035-6

Synthetic Routes 12

Reactievoorwaarden
1.1 2 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, rt
Referentie
Synthesis and crystal structure of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole
Kadirova, Sh. A.; et al, O'zbekiston Kimyo Jurnali, 2008, (5), 8-12

Synthetic Routes 13

Reactievoorwaarden
Referentie
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  rt → 90 °C; 45 min, 80 - 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referentie
Synthesis of 2-(bis(2-chloroethyl)amino)-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide and evaluation of anticancer activity
Gowramma, Byran; et al, Current Bioactive Compounds, 2018, 14(3), 309-316

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Tosyl chloride ;  0 °C; 15 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, rt
2.2 Reagents: Tosyl chloride ,  Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  12 h, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, 40 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referentie
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase
Yang, Seung-Ju; et al, ACS Combinatorial Science, 2015, 17(12), 732-741

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referentie
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; et al, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Phosphoric acid ;  40 min, 120 °C
Referentie
Synthesis and insecticidal activity of 3(2H)-pyridazinones containing thiadiazolyl
Chai, Bing; et al, Yingyong Huaxue, 2003, 20(8), 811-813

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Tosyl chloride ,  Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  12 h, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, 40 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referentie
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase
Yang, Seung-Ju; et al, ACS Combinatorial Science, 2015, 17(12), 732-741

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:833-47-6)5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
A917417
Zuiverheid:99%/99%/99%
Hoeveelheid:5g/10g/25g
Prijs ($):219.0/345.0/678.0